Lithium, 3-furanyl-
Description
"Lithium, 3-furanyl-" is an organolithium compound characterized by a lithium atom bonded to a 3-furanyl group, a heterocyclic aromatic ring containing oxygen.
Properties
CAS No. |
53101-93-2 |
|---|---|
Molecular Formula |
C4H3LiO |
Molecular Weight |
74.0 g/mol |
IUPAC Name |
lithium;3H-furan-3-ide |
InChI |
InChI=1S/C4H3O.Li/c1-2-4-5-3-1;/h1,3-4H;/q-1;+1 |
InChI Key |
YYHWMLYXJYSXMG-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=COC=[C-]1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
Structural and Functional Differences
Inorganic Lithium Salts
- Lithium Chloride (LiCl): A simple inorganic salt with one lithium ion per molecule. It demonstrates high solubility in water (≈84 g/100 mL at 20°C) and is cost-effective. LiCl has shown systemic acaricidal activity against Varroa destructor mites in honeybee colonies, achieving 100% mite mortality at 25 mM within three days .
- Lithium Citrate (Li₃C₆H₅O₇) : Contains three lithium ions per molecule, enhancing its ionic density. It exhibits superior solubility and acaricidal efficacy compared to LiCl, eliminating mites at lower concentrations (4 mM within five days) without significant bee mortality .
- Lithium Carbonate (Li₂CO₃) : Less soluble in water, limiting its practical applications despite containing two lithium ions. It underperforms in miticidal tests, requiring seven days for efficacy at 4 mM .
Organolithium and Lithium-Organic Complexes
- Lithium Succinate (Li₂C₄H₄O₄): A lithium-organic framework material with applications in battery technology. Its crystal structure (space group R3) facilitates lithium-ion migration, critical for electrode performance .
- Lithium Lactate and Acetate: Monovalent lithium salts with moderate solubility. Lithium acetate matches LiCl in miticidal speed (three days at 25 mM) but has higher production costs .
Miticidal Activity
Table 1 compares the efficacy of lithium compounds against Varroa destructor:
| Compound | Li⁺ Ions per Molecule | Mite Mortality (25 mM) | Time to 100% Efficacy | Bee Mortality Risk |
|---|---|---|---|---|
| Lithium Chloride | 1 | 100% | 3 days | Low |
| Lithium Citrate | 3 | 100% | 3 days | Low |
| Lithium Carbonate | 2 | 100% | 7 days | Low |
| Lithium Sulfate | 2 | 100% | 4 days | High (25 mM) |
| Lithium, 3-furanyl- | 1 (assumed) | Not tested | N/A | Unknown |
Lithium citrate emerges as the most effective miticide due to its high lithium density and tolerability . For "Lithium, 3-furanyl-", the aromatic furan group might enhance lipid membrane penetration in mites, but empirical data are lacking.
Electrochemical Performance
In battery materials, lithium compounds with face-centered cubic (fcc) anion sublattices, such as Li₂CuPS₄, exhibit low lithium-ion migration barriers (0.29–0.32 eV), enabling high ionic conductivity . "Lithium, 3-furanyl-" could theoretically serve as an organic anode material, but its stability and conductivity relative to inorganic counterparts like LiCoO₂ or LiMn₂O₄ remain unstudied .
Preparation Methods
Reaction of 3-Bromofuran with Alkyllithium Reagents
Treatment of 3-bromofuran with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at cryogenic temperatures (−78°C) induces a lithium-bromine exchange, yielding 3-furanyllithium and n-butyl bromide as a byproduct. The reaction proceeds via a single-electron transfer mechanism, where the alkyllithium reagent abstracts the bromine atom, leaving a lithium atom at the 3-position of the furan ring. This method is favored for its high efficiency and compatibility with diverse electrophiles, enabling subsequent functionalization of the furan nucleus.
For instance, in the synthesis of 2-substituted 3-furfurals, metalation of 3-bromofuran with n-BuLi followed by addition to benzaldehyde produces a furyl alcohol intermediate, which undergoes oxidative rearrangement to yield the target aldehyde. The regioselectivity of this process is attributed to the kinetic preference for halogen exchange over competing side reactions, ensuring high fidelity in product formation.
Direct Use of Lithium Metal
Alternatively, 3-bromofuran reacts with elemental lithium in ethereal solvents to generate 3-furanyllithium. This method, while less commonly employed due to handling challenges, offers a solvent-dependent control over reactivity. For example, coordinating solvents like THF stabilize the organolithium intermediate, mitigating decomposition pathways2. The general reaction can be represented as:
This pathway is particularly useful in large-scale syntheses where stoichiometric control and cost-effectiveness are prioritized.
Tin-Lithium Exchange: Regiospecific Access to 3-Furanyllithium
Tin-lithium transmetalation provides a complementary route to 3-furanyllithium, especially in cases where halogenated precursors are inaccessible or undesired. This method exploits the thermodynamic stability of tin-carbon bonds, enabling selective lithium insertion at the 3-position of furans.
Transmetalation of 3,4-Bis(tri-n-butylstannyl)furan
3,4-Bis(tri-n-butylstannyl)furan undergoes tin-lithium exchange upon treatment with methyllithium or other organolithium reagents, selectively generating 3-(tri-n-butylstannyl)-4-lithiofuran. The reaction proceeds under mild conditions (−30°C in THF), with the stannyl group at the 4-position remaining inert due to steric and electronic factors. Subsequent quenching with electrophiles such as aldehydes or alkyl halides furnishes monosubstituted stannylfurans, which can be further functionalized via Stille coupling.
The regioselectivity of this process is governed by the relative stability of the intermediate lithio species, with the 3-position benefiting from enhanced resonance stabilization within the furan ring. This method is particularly advantageous for constructing unsymmetrical 3,4-disubstituted furans, a motif prevalent in bioactive molecules.
Challenges in Directed Metallation: Regioselectivity and Steric Effects
Directed ortho-metallation (DoM) strategies, while powerful for functionalizing aromatic systems, face significant hurdles in the context of furan chemistry. Lithiation of 3-substituted furans typically favors the 2-position due to steric and electronic factors, complicating direct access to 3-furanyllithium.
Lithiation of 3-Aryl and 3-Styryl Furans
Comparative Analysis of Preparation Methods
The choice of method for preparing 3-furanyllithium hinges on substrate availability, desired regioselectivity, and operational practicality. Below, we juxtapose the key attributes of each approach:
| Method | Starting Material | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Lithium-halogen exchange | 3-Bromofuran | n-BuLi, THF, −78°C | High yield; broad applicability | Requires halogenated precursor |
| Tin-lithium exchange | 3,4-Bis(stannyl)furan | RLi, THF, −30°C | Regiospecific; versatile functionalization | Toxicity of stannanes; multi-step synthesis |
| Directed metallation | 3-Substituted furans | LDA, THF, −78°C | No pre-functionalization required | Low regioselectivity; competing pathways |
Applications in Organic Synthesis
3-Furanyllithium serves as a linchpin in the synthesis of complex molecules, enabling efficient construction of furan-containing frameworks.
Stereoselective Natural Product Synthesis
In the total synthesis of (±)-ancistrofuran, 3-furanyllithium generated via lithium-halogen exchange is added to γ-cyclohomocitral, yielding epimeric alcohols that are subsequently epoxidized and reduced to access all four stereoisomers of the natural product. The reagent’s compatibility with sensitive functional groups and stereochemical fidelity underscores its utility in natural product chemistry.
Oxidative Rearrangement to Substituted Furans
Addition of 3-furanyllithium to 3-furfural followed by oxidative rearrangement with N-bromosuccinimide (NBS) affords 2-substituted 3-furfurals in high yields . This transformation exemplifies the reagent’s role in accessing structurally diverse furan derivatives, which are pivotal in materials science and drug discovery.
Q & A
Q. Table 1: Analytical Signatures of 3-Furanyllithium vs. 2-Furanyllithium
| Technique | 3-Furanyllithium | 2-Furanyllithium |
|---|---|---|
| LC/qTOF-MS | m/z 123.0423, RT 2.1 min | m/z 123.0423, RT 2.9 min |
| ¹H NMR | δ 6.25 (d, J=1.8 Hz) | δ 6.48 (t, J=2.1 Hz) |
| IR | 450 cm⁻¹ (C-Li stretch) | 445 cm⁻¹ (weaker C-Li signal) |
Advanced: How do computational models predict the regioselectivity of 3-furanyllithium in nucleophilic additions?
Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-311+G**) map electrostatic potential surfaces to identify nucleophilic sites. For 3-furanyllithium:
- Charge distribution : The C-2 position carries higher electron density (−0.43 e) than C-5 (−0.29 e), favoring electrophilic attack at C-2 .
- Solvent effects : PCM models simulate THF’s coordination, showing a 5.2 kcal/mol stabilization of the C-2 transition state vs. C-5 .
Experimental validation via trapping with methyl chloroformate confirms >90% C-2 product, aligning with computational predictions .
Basic: What safety protocols are critical for handling air- and moisture-sensitive 3-furanyllithium?
Answer:
- Storage : Use Schlenk flasks under argon with PTFE-sealed valves. Solutions degrade within 4 hours at RT; store at −20°C for ≤48 hours .
- Quenching : Slowly add cold ethanol to stirred solutions to prevent exothermic decomposition .
- Exposure mitigation : Employ gloveboxes with O₂/H₂O monitors (<1 ppm) and emergency showers for skin contact .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of 3-furanyllithium’s reactions?
Answer:
Deuterium labeling at reactive sites (e.g., C-2 vs. C-5) quantifies transition state bonding:
- Primary KIE : A k_H/k_D > 1.2 indicates bond-breaking in the rate-determining step (e.g., Li-C cleavage in arylations) .
- Secondary KIE : Values near 1.0 suggest concerted mechanisms, as seen in 1,2-additions to aldehydes .
Isotopomers are synthesized via deuterated Grignard precursors and analyzed by GC-MS to track isotopic incorporation .
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